molecular formula C8H8Cl2 B3024782 1-Chloro-3-(2-chloroethyl)benzene CAS No. 5182-43-4

1-Chloro-3-(2-chloroethyl)benzene

Cat. No.: B3024782
CAS No.: 5182-43-4
M. Wt: 175.05 g/mol
InChI Key: UFXJPOIJORJPLO-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-chloroethyl)benzene is an organic compound with the molecular formula C8H8Cl2. It is a chlorinated derivative of benzene, characterized by the presence of two chlorine atoms attached to the benzene ring and an ethyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-chloroethyl)benzene can be synthesized through the chlorination of 3-ethylbenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced to the benzene ring and the ethyl group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2-chloroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

    Phenols and Ethers: Formed through nucleophilic substitution.

    Carboxylic Acids and Aldehydes: Formed through oxidation.

    Hydrocarbons: Formed through reduction.

Scientific Research Applications

1-Chloro-3-(2-chloroethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chlorinated aromatic compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-chloro-3-(2-chloroethyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The ethyl group can undergo oxidation or reduction, depending on the reaction conditions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which stabilize the intermediate species formed during reactions.

Comparison with Similar Compounds

1-Chloro-3-(2-chloroethyl)benzene can be compared with other chlorinated benzene derivatives, such as:

  • 1-Chloro-2-(2-chloroethyl)benzene
  • 1-Chloro-4-(2-chloroethyl)benzene
  • 1,2-Dichlorobenzene
  • 1,3-Dichlorobenzene
  • 1,4-Dichlorobenzene

Uniqueness: The unique positioning of the chlorine atoms and the ethyl group in this compound gives it distinct reactivity and properties compared to its isomers and other chlorinated benzene derivatives. This uniqueness makes it valuable in specific chemical syntheses and applications.

Properties

IUPAC Name

1-chloro-3-(2-chloroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXJPOIJORJPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559355
Record name 1-Chloro-3-(2-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5182-43-4
Record name 1-Chloro-3-(2-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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